molecular formula C8H14ClNO2 B8147490 Tert-butyl 3-chloroazetidine-1-carboxylate

Tert-butyl 3-chloroazetidine-1-carboxylate

Cat. No.: B8147490
M. Wt: 191.65 g/mol
InChI Key: YMQQLTWJRJXVEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloroazetidine-1-carboxylate typically involves the reaction of 3-chloroazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-chloroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-chloroazetidine-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study the effects of azetidine derivatives on cellular processes. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is used in medicinal chemistry for the development of new pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 3-chloroazetidine-1-carboxylate involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, allowing the compound to undergo substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-chloroazetidine-1-carboxylate is unique due to the presence of the chlorine atom, which makes it highly reactive in substitution reactions. The tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity .

Properties

IUPAC Name

tert-butyl 3-chloroazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQLTWJRJXVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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